molecular formula C19H16N2O3 B12034844 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide

Cat. No.: B12034844
M. Wt: 320.3 g/mol
InChI Key: WXIGPQBAUPTCDK-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound belonging to the class of hydroxyquinolones. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF) to facilitate the process . The yields of these reactions are generally good, although purification can sometimes present challenges due to the formation of colored complexes with heavy metal cations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can produce a variety of hydroxyquinolone derivatives .

Scientific Research Applications

6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal cations, which can influence various biological and chemical processes . Additionally, its hydroxy and quinoline groups play crucial roles in its reactivity and interactions with other molecules .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

9-hydroxy-N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-11-5-2-3-8-14(11)20-18(23)15-17(22)13-7-4-6-12-9-10-21(16(12)13)19(15)24/h2-8,22H,9-10H2,1H3,(H,20,23)

InChI Key

WXIGPQBAUPTCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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